REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH2:9]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[CH3:10]>C1(C)C=CC=CC=1>[CH2:9]([N:11]1[CH2:16][CH2:15][N:14]([C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=2)[CH2:13][CH2:12]1)[CH3:10]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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NC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCNCC1
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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After evaporation of all volatiles the residue
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Type
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CUSTOM
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Details
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was purified by flash column chromatography on silica eluting with a gradient
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Type
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CUSTOM
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Details
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formed from DCM (0.5% NEt3) and methanol
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Type
|
CUSTOM
|
Details
|
The combined product fractions were evaporated to dryness
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)C1=CC(=NC=N1)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |